7-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
The compound 7-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule that combines a purine derivative with a benzylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:
Formation of the Benzylpiperidine Moiety: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Attachment of the Purine Derivative: The benzylpiperidine intermediate is then reacted with a purine derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The ketone group in the oxopropyl chain can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, it is studied for its potential interactions with various biological targets, including enzymes and receptors. This can help in understanding its mechanism of action and potential therapeutic uses .
Medicine
The compound is of interest in medicinal chemistry for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of 7-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A simpler analog that acts as a monoamine releasing agent.
N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide: Another related compound with potential therapeutic applications.
Uniqueness
The uniqueness of 7-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione lies in its combined structure of a purine derivative and a benzylpiperidine moiety. This combination provides a unique set of chemical and biological properties that are not found in simpler analogs .
Properties
IUPAC Name |
7-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-24-20-19(21(29)25(2)22(24)30)27(15-23-20)13-10-18(28)26-11-8-17(9-12-26)14-16-6-4-3-5-7-16/h3-7,15,17H,8-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLDBNLKCXCVJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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